molecular formula C19H20N4O B6974439 3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile

3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B6974439
M. Wt: 320.4 g/mol
InChI Key: AERLSRMXGMDFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyridine moiety, and a benzonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(pyridin-4-ylmethyl)piperazine with 3-methyl-4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazinomethyl)benzonitrile: Similar structure but lacks the pyridine moiety.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-4-ylmethyl)piperazine-1-carbonyl)benzonitrile): Contains additional pyrimidine and amine groups.

Uniqueness

3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile is unique due to its combination of a piperazine ring, a pyridine moiety, and a benzonitrile group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

3-methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-15-12-17(13-20)2-3-18(15)19(24)23-10-8-22(9-11-23)14-16-4-6-21-7-5-16/h2-7,12H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERLSRMXGMDFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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